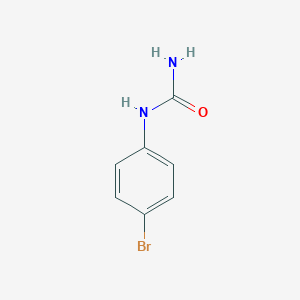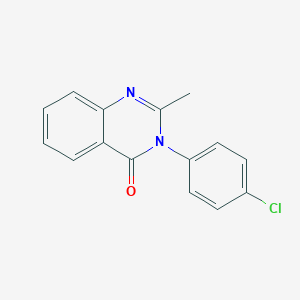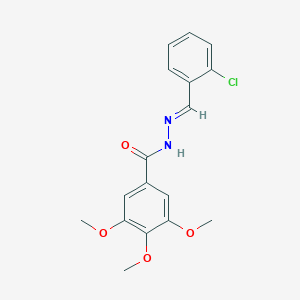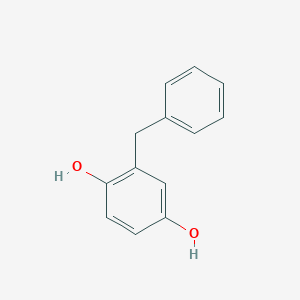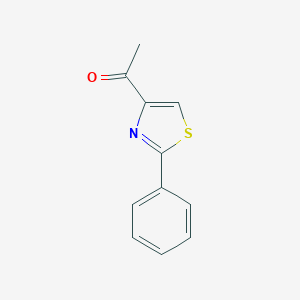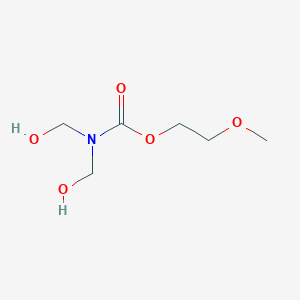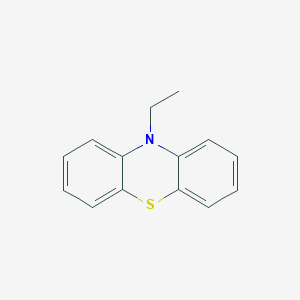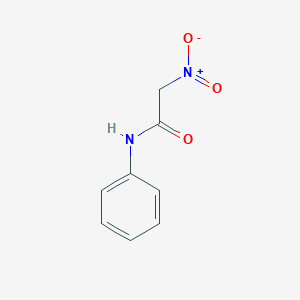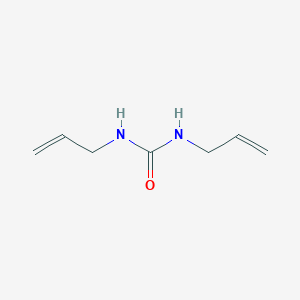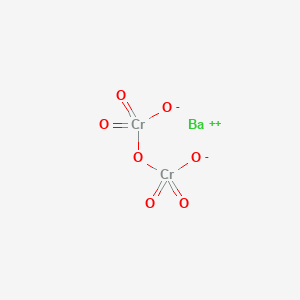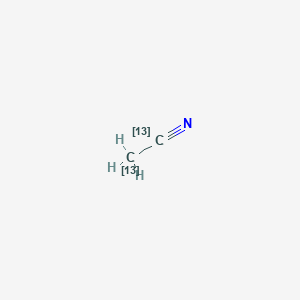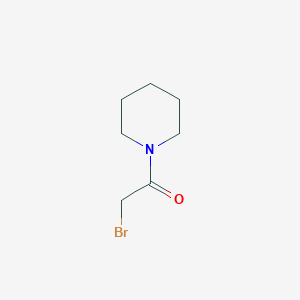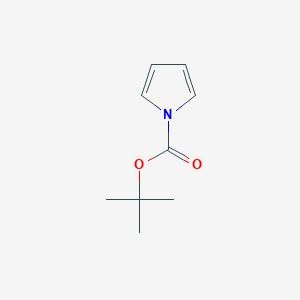
N-Boc-pyrrole
Descripción general
Descripción
N-Boc-pyrrole is a chemical compound that is often used as an intermediate in the synthesis of more complex organic molecules. It is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Synthesis Analysis
The synthesis of N-Boc-pyrrole derivatives has been extensively studied. One approach involves the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine, which is a saturated analog of N-Boc-pyrrole . This method uses a chiral ligand to deprotonate N-Boc-pyrrolidine, followed by transmetalation and Negishi coupling to introduce aryl groups. The process has been optimized to achieve high enantiomeric ratios and has been applied in the total synthesis of natural products such as (R)-crispine A and (S)-nicotine .
Another synthetic route is the palladium-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols, which provides a convenient method to obtain functionalized pyrrole derivatives . This reaction proceeds under carbon monoxide and air to yield Boc-protected pyrrole-3-carboxylic esters.
Molecular Structure Analysis
The molecular structure of N-Boc-pyrrole derivatives can be complex, with the potential for various substituents on the pyrrole ring. The structure of diastereomeric N-Boc-3-amino-2-methyldec-5-yn-4-ol has been determined by X-ray crystallographic analysis, providing insight into the reactivity of these compounds .
Chemical Reactions Analysis
N-Boc-pyrrole and its derivatives participate in a variety of chemical reactions. For instance, the partial reduction of N-Boc pyrroles has been explored to give routes to disubstituted pyrrolines, which are valuable intermediates in natural product synthesis . Additionally, the reactivity of pyrroles with boron compounds has been studied, leading to the generation of highly acidic sp3 carbons in pyrroles, which can further react to form pyrrolyl-borate ammonium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-pyrrole derivatives are influenced by the substituents on the pyrrole ring and the presence of the Boc protecting group. For example, the Boc group can be removed under certain conditions, as demonstrated in the synthesis of poly(2,5-pyrrole) . The solubility, acidity, and reactivity of these compounds can vary significantly, which is crucial for their application in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis of Pyrrole Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: N-Boc-pyrrole is used in the synthesis of pyrrole derivatives, which are important in heteroaromatic chemistry . These derivatives have significant biological properties and serve as pharmacophores .
- Methods of Application: The synthesis involves organocatalytic approaches, which provide an efficient and green chemistry alternative .
- Results or Outcomes: The result is the construction of the pyrrole ring, a fundamental unit in many pharmaceutical agents and natural products .
Synthesis of Biheterocycles
- Scientific Field: Organic Chemistry
- Summary of Application: N-Boc-pyrrole undergoes Ir-catalyzed C-H borylation followed by cross coupling with 3-chlorothiophene to form biheterocycles .
- Methods of Application: The method involves the use of iridium catalysis for C-H borylation, followed by a cross-coupling reaction .
- Results or Outcomes: The outcome is the formation of biheterocyclic compounds .
Synthesis of Antibacterial Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: N-Boc-pyrroline, a related compound to N-Boc-pyrrole, has been used in the synthesis of various antibacterial compounds .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The result is the production of compounds with antibacterial properties .
Synthesis of Pyrrole-Based Medicinal Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility .
- Methods of Application: There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds . An extensive amount of literature must be studied to compare the best synthetic routes .
- Results or Outcomes: The result is the production of compounds with high therapeutic value .
Synthesis of Tropane Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: N-Boc-pyrrole is used as a starting material in the synthesis of tropane derivatives .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcome is the formation of tropane derivatives .
Synthesis of Aryl Pyrrolizidines
- Scientific Field: Organic Chemistry
- Summary of Application: N-Boc-pyrroline, a related compound to N-Boc-pyrrole, has been used in the synthesis of aryl pyrrolizidines .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The result is the production of aryl pyrrolizidines .
Synthesis of β-Aryl-GABA Analogues
- Scientific Field: Medicinal Chemistry
- Summary of Application: N-Boc-pyrroline, a related compound to N-Boc-pyrrole, has been used in the synthesis of β-aryl-GABA analogues .
- Methods of Application: The synthesis involves Heck arylation with arenediazonium salts .
- Results or Outcomes: The result is the production of β-aryl-GABA analogues .
Preparation of Regioisomeric 3-Hydroxyisoxazolinyl Prolines
- Scientific Field: Organic Chemistry
- Summary of Application: N-Boc-pyrroline has been used in the preparation of regioisomeric 3-hydroxyisoxazolinyl prolines, which are medicinally active .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcome is the formation of regioisomeric 3-hydroxyisoxazolinyl prolines .
Synthesis of Pyrrole-Based Heterocycles
- Scientific Field: Organic Chemistry
- Summary of Application: Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Methods of Application: The synthesis involves various conventional as well as modern approaches .
- Results or Outcomes: The result is the production of pyrrole-based heterocycles .
Safety And Hazards
N-Boc-pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and poses risks of ignition. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .
Direcciones Futuras
The future directions of N-Boc-pyrrole research could involve the development of new synthetic methods that can increase overall efficiency and enable access to novel chemical matter . These new methods could potentially streamline the synthesis of target compounds by decreasing step counts, avoiding redox manipulations, and redefining how molecules are being assembled from simple starting materials .
Propiedades
IUPAC Name |
tert-butyl pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPYBIJFRFWRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349196 | |
| Record name | N-Boc-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-pyrrole | |
CAS RN |
5176-27-2 | |
| Record name | N-Boc-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
